molecular formula C4H8O B586768 Cyclopropylmethanol-d4 CAS No. 91314-18-0

Cyclopropylmethanol-d4

Cat. No.: B586768
CAS No.: 91314-18-0
M. Wt: 76.131
InChI Key: GUDMZGLFZNLYEY-LNLMKGTHSA-N
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Description

Cyclopropylmethanol-d4 is a deuterated analog of cyclopropylmethanol, where four hydrogen atoms are replaced by deuterium. This compound is of interest in various fields of research due to its unique isotopic labeling, which can provide insights into reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropylmethanol-d4 typically involves the deuteration of cyclopropylmethanol. One common method is the catalytic hydrogenation of cyclopropylmethanol in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The deuterium gas used in the process is often sourced from heavy water (D2O), which is electrolyzed to produce deuterium gas.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethanol-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2,2,3,3-Tetradeuteriocyclopropyl)formaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: It can be reduced to (2,2,3,3-Tetradeuteriocyclopropyl)methane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form (2,2,3,3-Tetradeuteriocyclopropyl)chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent, reflux conditions.

    Substitution: Thionyl chloride (SOCl2), pyridine as solvent, room temperature.

Major Products

    Oxidation: (2,2,3,3-Tetradeuteriocyclopropyl)formaldehyde

    Reduction: (2,2,3,3-Tetradeuteriocyclopropyl)methane

    Substitution: (2,2,3,3-Tetradeuteriocyclopropyl)chloride

Scientific Research Applications

Cyclopropylmethanol-d4 has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in understanding the pharmacokinetics and metabolism of deuterated drugs.

    Industry: Utilized in the production of deuterated compounds for NMR spectroscopy, which provides enhanced resolution and sensitivity.

Mechanism of Action

The mechanism of action of Cyclopropylmethanol-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect, where the presence of heavier isotopes slows down the reaction rate. This property is particularly useful in studying reaction mechanisms and metabolic pathways, as it allows for the observation of intermediate states and transient species.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: The non-deuterated analog of Cyclopropylmethanol-d4.

    Cyclopropylmethane: A related compound where the hydroxyl group is replaced by a hydrogen atom.

    Cyclopropylchloride: A compound where the hydroxyl group is substituted with a chlorine atom.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of kinetic isotope effects, which can reveal detailed information about reaction mechanisms and metabolic processes. Additionally, deuterated compounds often exhibit different pharmacokinetic properties compared to their non-deuterated counterparts, making them valuable in drug development and other applications.

Properties

IUPAC Name

(2,2,3,3-tetradeuteriocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDMZGLFZNLYEY-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])CO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

76.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropylmethanol-d4
Reactant of Route 2
Cyclopropylmethanol-d4
Reactant of Route 3
Cyclopropylmethanol-d4
Reactant of Route 4
Cyclopropylmethanol-d4
Reactant of Route 5
Cyclopropylmethanol-d4
Reactant of Route 6
Cyclopropylmethanol-d4

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